molecular formula C19H24N4O3 B2497454 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1021070-26-7

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No. B2497454
CAS RN: 1021070-26-7
M. Wt: 356.426
InChI Key: FEKGWXKMVJRNAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, involves various methods that aim at introducing the pyridazinone ring, which is crucial for the bioactivity of these compounds. These synthesis methods are designed to ensure the presence of the pyridazinone ring as a core structure, which is key to the cardiovascular and other therapeutic activities observed in these compounds (Asif, 2019).

Molecular Structure Analysis

The molecular structure of compounds containing the pyridazinone ring is critical for their biological activity. Structural modifications, especially at the pyridazinone core, can significantly influence the pharmacological properties of these compounds. The presence of substituents like the piperazine ring and dimethoxyphenyl group plays a crucial role in enhancing the activity and specificity of these molecules (Malik et al., 2021).

Chemical Reactions and Properties

The reactivity of 1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one and its analogs involves interactions with various nucleophiles and electrophiles, showcasing a range of chemical reactions including N-dealkylation, oxidation, and conjugation. These reactions are important for understanding the metabolism and detoxification pathways of these compounds in biological systems (Caccia, 2007).

Scientific Research Applications

Anticancer Activity

Research on derivatives of this compound has shown promising antiproliferative effects against human cancer cell lines. Specifically, derivatives synthesized through nucleophilic substitution reactions exhibited significant activity against various cancer cell lines, indicating potential as anticancer agents. Among these, certain compounds showed good activity on all tested cell lines except K562, suggesting specificity in their action and highlighting the need for further investigation into their potential as cancer treatments (Mallesha et al., 2012).

Antimicrobial and Anti-inflammatory Activities

Novel derivatives have also been prepared and tested for their antimicrobial and anti-inflammatory activities. Notably, some derivatives demonstrated broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, certain compounds exhibited optimum anti-proliferative activity against various cancer cell lines, further suggesting their dual utility in antimicrobial and anti-cancer contexts (Al-Wahaibi et al., 2021).

Enzyme Inhibition

The compound and its derivatives have been investigated for their ability to inhibit specific enzymes relevant to disease processes. One study focused on the inhibition of β-1,3-glucan synthase, identifying derivatives that showed significant efficacy in a mouse model of Candida glabrata infection, indicating potential for treating fungal infections (Ting et al., 2011).

Antagonistic and Mechanistic Studies

Mechanistic studies of certain derivatives have shed light on their action modes. For example, research on a novel compound showed that it induces apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest, without inhibiting RNA unwinding by p68 RNA helicase. Instead, it was found to abrogate the β-catenin stimulated ATPase activity of p68, providing insights into its potential mechanism of action against cancer cells (Lee et al., 2013).

properties

IUPAC Name

1-[4-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-4-19(24)23-11-9-22(10-12-23)18-8-6-15(20-21-18)14-5-7-16(25-2)17(13-14)26-3/h5-8,13H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKGWXKMVJRNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(6-(3,4-Dimethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

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